Einecs 284-627-7 Einecs 284-627-7
Brand Name: Vulcanchem
CAS No.: 84946-23-6
VCID: VC20294889
InChI: InChI=1S/C14H15FN2O2S/c1-3-19-13(18)12-8-16-14(20)17(12)9(2)10-4-6-11(15)7-5-10/h4-9H,3H2,1-2H3,(H,16,20)
SMILES:
Molecular Formula: C14H15FN2O2S
Molecular Weight: 294.35 g/mol

Einecs 284-627-7

CAS No.: 84946-23-6

Cat. No.: VC20294889

Molecular Formula: C14H15FN2O2S

Molecular Weight: 294.35 g/mol

* For research use only. Not for human or veterinary use.

Einecs 284-627-7 - 84946-23-6

Specification

CAS No. 84946-23-6
Molecular Formula C14H15FN2O2S
Molecular Weight 294.35 g/mol
IUPAC Name ethyl 3-[1-(4-fluorophenyl)ethyl]-2-sulfanylidene-1H-imidazole-4-carboxylate
Standard InChI InChI=1S/C14H15FN2O2S/c1-3-19-13(18)12-8-16-14(20)17(12)9(2)10-4-6-11(15)7-5-10/h4-9H,3H2,1-2H3,(H,16,20)
Standard InChI Key OFYFNDCPGJFWRG-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CNC(=S)N1C(C)C2=CC=C(C=C2)F

Introduction

Regulatory Framework for EINECS 284-627-7 Under REACH

The REACH regulation, enacted in 2007, mandates the systematic evaluation of EINECS-listed substances to address historical data gaps in toxicity and ecotoxicity profiles . For EINECS 284-627-7, registrants are required to submit detailed technical dossiers to the European Chemicals Agency (ECHA), including information on manufacturing processes, exposure scenarios, and hazard classification.

Data Requirements and Challenges

As of May 2023, ECHA transitioned its registered substance database to the ECHA CHEM platform, phasing out legacy dossiers . This migration underscores the dynamic nature of chemical regulatory data, where older entries like EINECS 284-627-7 may lack modern computational toxicology assessments. A 2009 study estimated that 54% of EINECS compounds could be evaluated using (Q)SAR models, with narcotic substances (40% of EINECS) being particularly amenable to such approaches .

Table 1: Coverage of EINECS Compounds by Predictive Models

Model TypeCoverage (%)Example Classes
ECOSAR54Non-polar/polar narcotics
Component-Based Assessment+3Botanical extracts, oil distillates
Total57

Predictive Toxicology for EINECS 284-627-7

(Q)SAR models leverage structural analogs to predict acute toxicity endpoints when experimental data are absent. For EINECS 284-627-7, which lacks public experimental studies, these models provide critical risk assessment insights.

ECOSAR Classification

The ECOSAR (Ecological Structure-Activity Relationships) software classifies chemicals into 49 toxicological categories. Substances falling into narcosis classes (log Kow 1.5–5.0) often exhibit baseline toxicity, requiring minimal additional testing . If EINECS 284-627-7 shares structural features with non-polar narcotics (e.g., alkyl benzenes), its aquatic toxicity could be extrapolated using the model:

LC50=10(1.230.85logKow)mg/L[1]\text{LC}_{50} = 10^{(1.23 - 0.85 \cdot \log K_{ow})} \, \text{mg/L} \,[1]

Data Gaps and Future Directions

Despite advancements, 43% of EINECS compounds—including complex mixtures like botanical extracts—resist straightforward (Q)SAR analysis . For EINECS 284-627-7, component-based safety assessments may be necessary if it represents a multi-constituent substance. This approach involves:

  • Constituent Identification: Chromatographic separation and mass spectrometric analysis.

  • Read-Across Analysis: Comparing identified constituents to structurally similar compounds with existing toxicity data.

ECHA’s database consolidation into ECHA CHEM (2023) aims to improve data transparency but introduces transitional challenges. Legacy dossiers for substances like acetic acid (previously accessible via frozen records) now require reprocessing in the new system . Stakeholders evaluating EINECS 284-627-7 must cross-reference updated entries to ensure compliance.

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